Gabexate mesylate
Overview
Description
Gabexate Mesylate is a synthetic serine protease inhibitor primarily used in the treatment of acute pancreatitis and disseminated intravascular coagulation. It functions by inhibiting various proteases, including thrombin, plasmin, and kallikrein, thereby exerting anticoagulant and anti-inflammatory effects .
Mechanism of Action
- This leads to decreased production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Gabexate Mesylate inhibits serine proteases such as kallikrein, plasmin, and thrombin by binding to their active sites . This inhibition prevents the formation of fibrin, which is essential for blood clotting . This compound also inhibits trypsin, plasma kallikrein, and thrombin .
Cellular Effects
This compound has been shown to decrease the production of inflammatory cytokines . It does this by attenuating the activity of NFkappaB and c-Jun N-terminal kinase (JNK) pathways . This compound prevents the proteolytic destruction of IkappaB, which deactivates NFkappaB and interferes with activator protein 1 binding to DNA .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serine proteases. It binds to the active sites of kallikrein, plasmin, and thrombin, preventing these components of the coagulation cascade from forming fibrin . This compound also decreases the production of inflammatory cytokines by attenuating NFkappaB and JNK pathway activity .
Temporal Effects in Laboratory Settings
In a study on septic rats, this compound was shown to alleviate liver and lung injury and high inflammatory status . The study examined changes in gut microbiota and metabolomics after this compound administration .
Dosage Effects in Animal Models
In a study on rats with sepsis, this compound was administered via tail vein injection . The study found that this compound significantly reduced serum inflammatory factors, alleviated sepsis-induced lung injury, and improved clinical outcomes .
Metabolic Pathways
This compound has been shown to regulate several metabolic pathways. In a study on septic rats, it was found that this compound mainly regulates sphingolipid metabolism, histidine metabolism, steroid biosynthesis, glycerophospholipid metabolism, and primary bile acid biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gabexate Mesylate is synthesized through a multi-step process involving the esterification of p-guanidinobenzoic acid with ethanol, followed by mesylation. The reaction conditions typically involve the use of strong acids or bases to facilitate esterification and mesylation reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and mesylation processes under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Gabexate Mesylate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed:
Hydrolysis: p-Guanidinobenzoic acid and ethanol.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Gabexate Mesylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Aprotinin: Another serine protease inhibitor used in similar clinical settings.
Nafamostat Mesylate: A synthetic protease inhibitor with a broader spectrum of activity compared to Gabexate Mesylate.
Camostat Mesylate: Similar in structure and function, used primarily in the treatment of chronic pancreatitis.
Uniqueness: this compound is unique in its specific inhibition profile and its dual anticoagulant and anti-inflammatory properties. Unlike some other protease inhibitors, it has a well-documented safety profile and is widely used in clinical practice .
Properties
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNDFLIKUKKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045591 | |
Record name | Gabexate mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56974-61-9 | |
Record name | Gabexate mesilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabexate mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABEXATE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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